molecular formula C6H9N3O4 B14361342 Dimethyl 2-azidobutanedioate CAS No. 90237-76-6

Dimethyl 2-azidobutanedioate

Cat. No.: B14361342
CAS No.: 90237-76-6
M. Wt: 187.15 g/mol
InChI Key: GQTJDRJZRSVDIJ-UHFFFAOYSA-N
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Description

Dimethyl 2-azidobutanedioate is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-azidobutanedioate can be synthesized through several methods. One common approach involves the azidonation of dimethyl butanedioate. This reaction typically requires the use of azide transfer reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) under mild conditions . The reaction proceeds smoothly, yielding the desired azide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale azidonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-azidobutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary amines are commonly used.

    Cycloaddition: Catalysts such as copper(I) are often employed.

    Reduction: Triphenylphosphine or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted butanedioates.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Dimethyl 2-azidobutanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-azidobutanedioate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The compound’s reactivity makes it a valuable tool in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-azidopropanedioate
  • Dimethyl 2-azidopentanedioate
  • Dimethyl 2-azidohexanedioate

Uniqueness

Dimethyl 2-azidobutanedioate is unique due to its specific chain length and the presence of the azido group, which imparts high reactivity. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

90237-76-6

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

dimethyl 2-azidobutanedioate

InChI

InChI=1S/C6H9N3O4/c1-12-5(10)3-4(8-9-7)6(11)13-2/h4H,3H2,1-2H3

InChI Key

GQTJDRJZRSVDIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

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